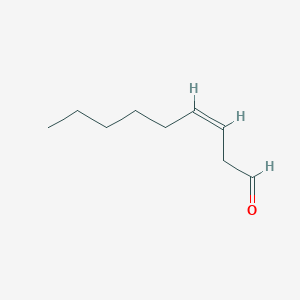
(Z)-non-3-enal
Vue d'ensemble
Description
(Z)-non-3-enal is an organic compound with the molecular formula C9H16O. It is an unsaturated aldehyde, specifically a nonenal, characterized by a double bond in the Z-configuration at the third carbon atom. This compound is known for its distinctive odor, often described as grassy or cucumber-like, and is found in various natural sources, including certain plants and animal tissues.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Z)-non-3-enal can be synthesized through several methods, including the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde. Another common method is the hydroformylation of 1-octene, followed by isomerization to yield the desired (Z)-isomer.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-octene, using a rhodium-based catalyst under high pressure and temperature conditions. The resulting mixture of aldehydes is then subjected to isomerization processes to enrich the (Z)-isomer.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-non-3-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (Z)-3-nonenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with hydrogen in the presence of a catalyst like palladium on carbon yields (Z)-3-nonenol.
Addition Reactions: It can participate in Michael addition reactions with nucleophiles, such as thiols or amines, to form corresponding adducts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Addition Reactions: Nucleophiles like thiols or amines under mild conditions.
Major Products Formed:
Oxidation: (Z)-3-Nonenoic acid.
Reduction: (Z)-3-Nonenol.
Addition Reactions: Various adducts depending on the nucleophile used.
Applications De Recherche Scientifique
(Z)-non-3-enal has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of aldehyde reactions and mechanisms.
Biology: It serves as a biomarker for oxidative stress and aging in biological systems.
Medicine: Research has explored its potential role in the development of age-related diseases and its use as a diagnostic marker.
Industry: this compound is used in the flavor and fragrance industry due to its distinctive odor profile.
Mécanisme D'action
The mechanism by which (Z)-non-3-enal exerts its effects involves its reactivity as an aldehyde. It can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is crucial in biological systems, where this compound can modify proteins and other biomolecules, potentially leading to changes in their function and structure. The molecular targets include amino groups in proteins and nucleic acids, and the pathways involved often relate to oxidative stress and cellular aging.
Comparaison Avec Des Composés Similaires
(E)-2-Nonenal: Another isomer of nonenal with a different double bond configuration.
(Z)-2-Nonenal: Similar structure but with the double bond at the second carbon.
(E)-3-Nonenal: The E-isomer of 3-nonenal.
Comparison: (Z)-non-3-enal is unique due to its specific double bond configuration, which influences its reactivity and odor profile. Compared to (E)-2-Nonenal and (Z)-2-Nonenal, this compound has a distinct odor and different reactivity patterns in chemical reactions. The Z-configuration at the third carbon also affects its interaction with biological molecules, making it a valuable compound for specific research applications.
Propriétés
IUPAC Name |
(Z)-non-3-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h6-7,9H,2-5,8H2,1H3/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEAENVLZOODMT-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31823-43-5 | |
| Record name | 3-Nonenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031823435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the connection between (Z)-3-Nonenal and the aroma of oyster leaf?
A: Research has identified (Z)-3-Nonenal as one of the key volatile compounds responsible for the unique oyster-like aroma of oyster leaf (Mertensia maritima). [] Gas chromatography-olfactometry analysis confirmed that this compound, along with (Z)-1,5-octadien-3-ol, (Z,Z)-3,6-nonadienal, and (Z)-1,5-octadien-3-one, contributes significantly to the perception of marine, oyster-like notes when tasting cut oyster leaves. []
Q2: How does (Z)-3-Nonenal contribute to plant defense mechanisms?
A: (Z)-3-Nonenal, along with other aldehydes derived from lipoxygenase activity, shows potential as an antifungal agent against soybean pathogens. [] While the exact mechanism of action is still under investigation, these aldehydes are believed to interfere with fungal growth and development, potentially by disrupting membrane integrity or crucial metabolic processes. Further research is needed to elucidate the precise mode of action and explore the potential of (Z)-3-Nonenal as a natural antifungal agent for crop protection.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


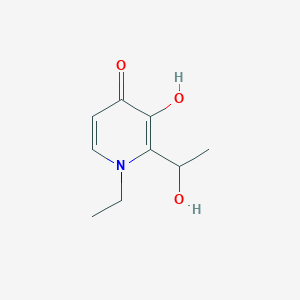
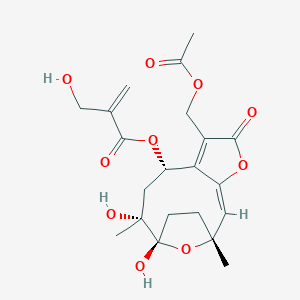
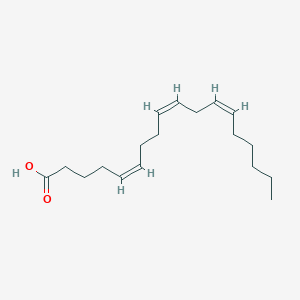
![5-O-methoxycarbonyl 12-O-methyl (2R,7S,10S,12R)-4,10-dimethyl-13-oxo-14-oxatetracyclo[10.2.1.01,10.02,7]pentadec-8-ene-5,12-dicarboxylate](/img/structure/B148901.png)
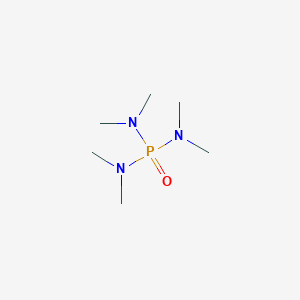
![Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate](/img/structure/B148906.png)
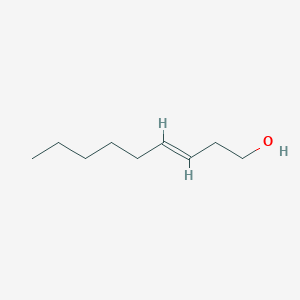


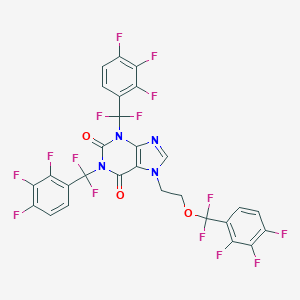
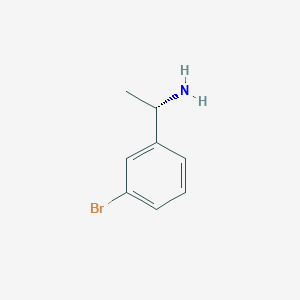
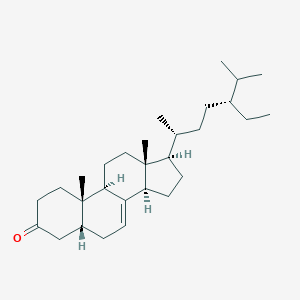
![ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B148943.png)
![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)
